N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfonyl, furan, and biphenyl moieties
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method involves the photochemical synthesis of benzofuran derivatives, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is attacked by electrophiles.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as nitric acid in ethanoic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the aromatic ring.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The furan and biphenyl moieties may contribute to the compound’s ability to interact with cellular membranes and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide
- N-[2-(4-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide
Uniqueness
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and increase its binding affinity to target proteins .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5S2/c25-20-10-14-21(15-11-20)32(27,28)24(23-7-4-16-31-23)17-26-33(29,30)22-12-8-19(9-13-22)18-5-2-1-3-6-18/h1-16,24,26H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFDJMXYZKSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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